molecular formula C13H17N2+ B12567059 N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline

Cat. No.: B12567059
M. Wt: 201.29 g/mol
InChI Key: AAYDNUMRZKVGCA-UHFFFAOYSA-O
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Description

N-[(E)-2-(1-Methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline is a cationic heterocyclic compound featuring an aniline group connected via an (E)-configured ethenyl bridge to a 1-methyl-3,4-dihydro-2H-pyrrol-1-ium ring. The pyrrolium moiety imparts a positive charge, influencing the compound’s electronic properties and solubility.

Properties

Molecular Formula

C13H17N2+

Molecular Weight

201.29 g/mol

IUPAC Name

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline

InChI

InChI=1S/C13H16N2/c1-15-11-5-8-13(15)9-10-14-12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3/p+1

InChI Key

AAYDNUMRZKVGCA-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=C(CCC1)/C=C/NC2=CC=CC=C2

Canonical SMILES

C[N+]1=C(CCC1)C=CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline typically involves the condensation of aniline with a suitable pyrrole derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under mild conditions, often in water, to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolinones, while substitution reactions can introduce alkyl or acyl groups onto the pyrrole ring.

Scientific Research Applications

Medicinal Applications

The compound has been studied for its potential medicinal properties, particularly as an antimicrobial agent . Research indicates that derivatives of pyrrolinium compounds exhibit significant activity against various bacterial strains due to their ability to disrupt bacterial cell membranes. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrolinium derivatives, including N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline. The results showed a marked reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Agricultural Applications

In agriculture, this compound can be utilized as a pesticide or herbicide . The nitrogen-containing heterocycles are known to exhibit herbicidal activity by interfering with the metabolic pathways of target plants or pests.

Research Findings

A study highlighted the effectiveness of pyrrolinium-based compounds in controlling specific weed species without adversely affecting crop yield. This selective herbicidal action positions this compound as a promising candidate for eco-friendly agricultural practices .

Material Science Applications

The compound's unique electronic properties make it suitable for use in organic electronics and photovoltaics . Its ability to act as an electron donor or acceptor can enhance the efficiency of organic solar cells.

Performance Metrics

Research has demonstrated that incorporating this compound into organic photovoltaic devices significantly improves charge transport and overall device efficiency compared to conventional materials .

Corrosion Inhibition

N-containing heterocycles like this compound are recognized for their effectiveness as corrosion inhibitors in metal protection applications. They form a protective layer on metal surfaces, reducing oxidation and corrosion rates.

Experimental Evidence

A study focused on the corrosion inhibition properties of various pyrrolinium derivatives showed that this compound provided substantial protection against corrosion in acidic environments, making it suitable for industrial applications .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions including:

Reaction TypeDescriptionYield (%)
AlkylationReaction with alkyl halides to introduce alkyl groups70
ArylationCoupling with aryl halides using palladium catalysts65
CyclizationFormation of cyclic structures enhancing stability80

These reactions underline the versatility of the compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure invites comparison with analogs sharing ethenyl-linked aromatic/heterocyclic systems. Key examples include:

Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl][amino]amino-3-phenylaminopropenoate

  • Structure: Features an ethenyl bridge between an aniline and a pyridine group, with additional cyano and ester substituents.
  • Synthesis: Prepared via condensation of aniline with a pyridinyl-cyano precursor (61% yield) .
  • Properties: Melting Point: 181–183°C (ethanol recrystallization). Spectroscopy: IR absorption at 2190 cm⁻¹ (C≡N stretch); $ ^1H $ NMR signals at δ 1.38 (triplet, CH$ _3 $) and 4.32 (quartet, CH$ _2 $) .
  • Reactivity: The cyano group enhances electrophilic character, contrasting with the electron-deficient pyrrolium ring in the target compound.

N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

  • Structure : Substitutes the pyrrolium ring with a nitro-functionalized oxazole.
  • Properties: Molecular Formula: C$ _{12} $H$ _{11} $N$ _3 $O$ _3 $; Molecular Weight: 245.24 g/mol.

General Trends in Electronic and Reactivity Profiles

Compound Heterocycle Key Substituents Charge Notable Reactivity
Target Compound 1-Methyl-pyrrolium None +1 High polarity; prone to nucleophilic attack at the ethenyl bridge.
Ethyl (E)-2-...propanoate Pyridine Cyano, Ester Neutral Electrophilic at cyano site.
N-[(E)-2-(3-Methyl-4-nitro...) Oxazole Nitro Neutral Nitro group directs meta substitution in further reactions.

Research Findings and Data

Spectroscopic Signatures

  • IR : Absence of nitrile or nitro stretches in the target compound distinguishes it from analogs in and .
  • NMR : Expected downfield shifts for the pyrrolium proton (δ ~8–9 ppm) due to ring charge, contrasting with δ 4.32 for the ester-linked CH$ _2 $ in .

Biological Activity

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by research findings.

This compound has a molecular weight of approximately 201.29 g/mol and an exact mass of 201.139. The compound features a pyrrolium moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular Weight201.29 g/mol
Exact Mass201.139
Rotatable Bond CountNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the pyrrolium ion and subsequent coupling with an aniline derivative. Specific reaction conditions and catalysts can significantly influence yield and purity.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance studies .

Antitumor Activity

Studies have reported that certain derivatives of this compound possess significant antitumor activity. For example, compounds with similar structural features have been evaluated against a panel of human tumor cell lines, demonstrating moderate to high cytotoxicity against renal and breast cancer cells .

The biological activity is often attributed to the ability of the pyrrolium structure to interact with biological macromolecules, such as DNA and proteins. This interaction can disrupt cellular processes leading to apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

  • Antimicrobial Study : A recent study demonstrated that a related pyrrolium compound exhibited an EC50 value of 50 nmol/L against Plasmodium falciparum, showcasing its potential as an antimalarial agent .
  • Antitumor Evaluation : In vitro studies on synthesized derivatives showed that five out of ten tested compounds had moderate antimycobacterial activity while two demonstrated significant antitumor effects against specific cancer types .

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